

H-d-beta-hophe(4-cl)-oh.hcl CAS number and molecular weight

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Compound of Interest

Compound Name: *H-d-beta-hophe(4-cl)-oh.hcl*

Cat. No.: *B15287344*

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In-Depth Technical Guide: H-D-β-HPhe(4-Cl)-OH·HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of H-D-β-HPhe(4-Cl)-OH·HCl, a non-natural amino acid increasingly utilized in peptide-based drug discovery and development. The document details the compound's chemical properties, including its CAS number and molecular weight, and presents a summary of its primary applications. A significant focus is placed on its role as a building block in the solid-phase peptide synthesis (SPPS) of novel therapeutic agents, particularly as a component of dipeptidyl peptidase-4 (DPP-4) inhibitors. This guide furnishes detailed experimental protocols for the incorporation of this amino acid into a peptide chain and for a representative biochemical assay to evaluate the inhibitory activity of the resulting peptide. Furthermore, a diagram of the relevant DPP-4 signaling pathway is provided to contextualize its mechanism of action.

Compound Identification and Properties

H-D-β-HPhe(4-Cl)-OH·HCl is the hydrochloride salt of (R)-3-Amino-4-(4-chlorophenyl)butanoic acid. The "D-β-HPhe" nomenclature indicates the D-configuration at the alpha-carbon and its classification as a beta-homophenylalanine derivative, meaning the amino group is on the beta-

carbon relative to the carboxyl group, and there is an additional methylene group in the side chain compared to phenylalanine. The "(4-Cl)" specifies a chlorine atom at the para-position of the phenyl ring.

Property	Value	Reference
Chemical Name	(R)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride	
Common Name	H-D-β-HPhe(4-Cl)-OH·HCl	
CAS Number	331763-59-8	[1]
Molecular Formula	C ₁₀ H ₁₃ Cl ₂ NO ₂	
Molecular Weight	250.12 g/mol	[1]
Appearance	White to off-white solid	[1]
Purity	Typically ≥95%	[1]

Applications in Research and Drug Development

H-D-β-HPhe(4-Cl)-OH·HCl and its derivatives are primarily employed as specialized building blocks in the synthesis of peptides and peptidomimetics. The incorporation of this non-natural amino acid can impart unique conformational constraints, enhance metabolic stability, and modulate the biological activity of the resulting peptide.

Key application areas include:

- **Peptide Synthesis:** It serves as a crucial component in solid-phase peptide synthesis (SPPS) to create novel peptides with tailored properties.
- **Drug Development:** A significant application is in the development of inhibitors for enzymes such as dipeptidyl peptidase-4 (DPP-4), which are important targets in the treatment of type 2 diabetes. The 4-chlorophenyl moiety can engage in specific interactions within the enzyme's active site, contributing to the inhibitory potency of the peptide.

- Biochemical Research: Peptides containing this amino acid are valuable tools for studying protein-protein interactions and enzyme kinetics. The chlorine substitution can serve as a probe to understand the impact of halogenation on biological activity.

Experimental Protocols

Asymmetric Synthesis of (R)-3-Amino-4-(4-chlorophenyl)butanoic acid

While a specific, detailed protocol for the hydrochloride salt was not found in the reviewed literature, a general and widely adopted method for the asymmetric synthesis of chiral β -amino acids involves the stereoselective hydrogenation of a prochiral β -amino acrylic acid derivative. This process typically utilizes a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand, to achieve high enantioselectivity. Another common approach is the transformation of a chiral precursor, such as L-aspartic acid, through a series of stereochemically controlled reactions, including the formation and regioselective opening of an aziridine ring.

Incorporation into a Peptide using Solid-Phase Peptide Synthesis (Fmoc-based)

This protocol outlines the manual incorporation of the Fmoc-protected form of the title amino acid, Fmoc-D- β -HPhe(4-Cl)-OH, into a growing peptide chain on a solid support.

Materials:

- Rink Amide resin (or other suitable resin depending on the desired C-terminus)
- Fmoc-D- β -HPhe(4-Cl)-OH
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine solution (20% in DMF)

- Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Base: N,N-Diisopropylethylamine (DIPEA)
- Washing solvents: DMF, DCM, Methanol (MeOH)
- Capping solution: Acetic anhydride/DIPEA/DMF
- Solid-phase synthesis vessel

Procedure:

- Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add the 20% piperidine solution to the resin and agitate for 5 minutes.
 - Drain the solution.
 - Add a fresh portion of 20% piperidine solution and agitate for an additional 15-20 minutes.
 - Drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove all traces of piperidine.
- Amino Acid Coupling:
 - In a separate vial, dissolve Fmoc-D- β -HPhe(4-Cl)-OH (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.
 - Add DIPEA (6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.
 - Add the activated amino acid solution to the deprotected resin in the synthesis vessel.
 - Agitate the mixture at room temperature for 1-2 hours.

- **Monitoring the Coupling Reaction:** Perform a Kaiser test to check for the presence of free primary amines. A negative result (colorless to yellowish beads) indicates a complete reaction.
- **Capping (Optional but Recommended):** If the coupling is incomplete, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
- **Washing:** Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

Biochemical Assay: Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of a peptide containing H-D- β -HPhe(4-Cl)-OH against human recombinant DPP-4.

Materials:

- Human recombinant DPP-4 enzyme
- DPP-4 substrate: H-Gly-Pro-AMC (7-amino-4-methylcoumarin)
- Assay Buffer: Tris-HCl buffer (e.g., 100 mM, pH 7.5) containing a detergent like Triton X-100.
- Peptide inhibitor synthesized with H-D- β -HPhe(4-Cl)-OH, dissolved in an appropriate solvent (e.g., DMSO).
- Known DPP-4 inhibitor (e.g., Sitagliptin) as a positive control.
- 96-well black microplate
- Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

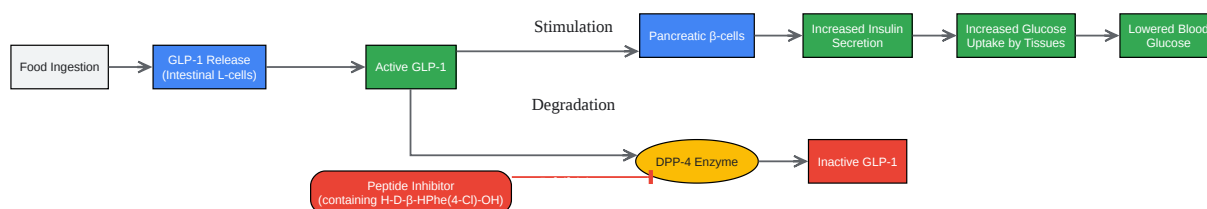
Procedure:

- Reagent Preparation:
 - Prepare a stock solution of the synthetic peptide inhibitor and the positive control in DMSO.
 - Create a series of dilutions of the inhibitor and control in the assay buffer to generate a dose-response curve.
 - Prepare a working solution of the DPP-4 enzyme in the assay buffer.
 - Prepare a working solution of the H-Gly-Pro-AMC substrate in the assay buffer.
- Assay Setup (in a 96-well plate):
 - Blank wells: Add assay buffer only.
 - Control wells (100% activity): Add DPP-4 enzyme solution and the solvent used for the inhibitor (e.g., DMSO).
 - Inhibitor wells: Add DPP-4 enzyme solution and the various dilutions of the synthetic peptide inhibitor.
 - Positive control wells: Add DPP-4 enzyme solution and the various dilutions of the known DPP-4 inhibitor.
- Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Add the H-Gly-Pro-AMC substrate solution to all wells to start the enzymatic reaction.
- Fluorescence Measurement: Immediately begin reading the fluorescence intensity every 1-2 minutes for a period of 15-30 minutes using a fluorescence plate reader.
- Data Analysis:
 - Subtract the fluorescence of the blank wells from all other readings.

- Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each well.
- Calculate the percentage of inhibition for each inhibitor concentration relative to the control (100% activity) wells.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.

Signaling Pathway and Visualization

H-D- β -HPhe(4-Cl)-OH·HCl is a component of synthetic peptides designed to inhibit Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a transmembrane glycoprotein that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and reduced glucagon release in a glucose-dependent manner.



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DPP-4 Inhibition Pathway

Conclusion

H-D- β -HPhe(4-Cl)-OH·HCl is a valuable and versatile building block for the synthesis of peptidomimetics with significant therapeutic potential. Its unique structural features allow for the creation of peptides with enhanced stability and potent inhibitory activity against key enzymatic targets like DPP-4. The experimental protocols and pathway information provided in this guide

serve as a foundational resource for researchers engaged in the design and development of novel peptide-based therapeutics.

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References

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